

enoxacin solution preparation, solubility, and stability

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Compound of Interest

Compound Name: *Enoxacin*

Cat. No.: *B1671340*

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Application Notes and Protocols for Enoxacin

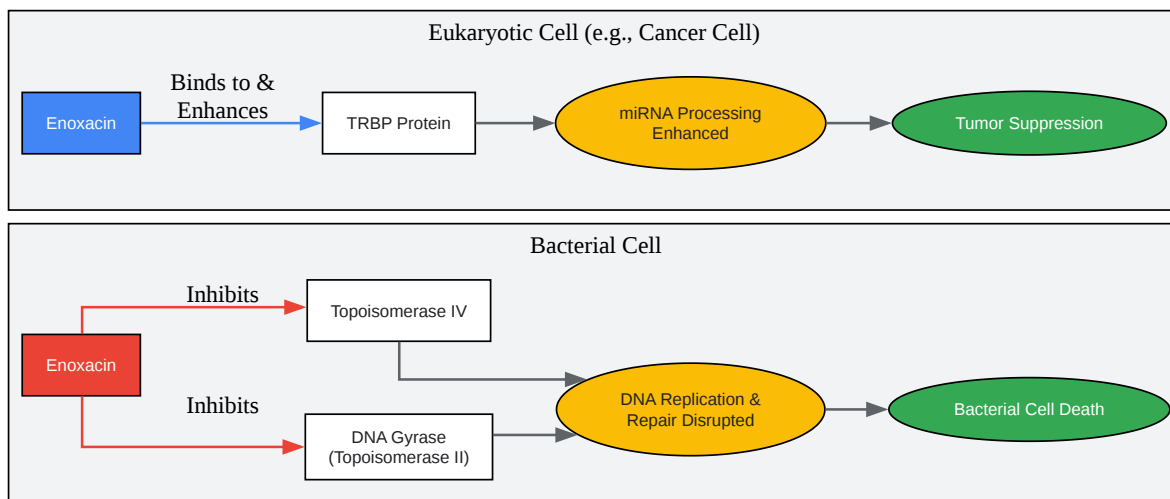
Introduction

Enoxacin is a broad-spectrum synthetic fluoroquinolone antibacterial agent.[1][2] Primarily, it functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, thereby disrupting DNA replication, transcription, and repair, which ultimately leads to bacterial cell death.[1][2] Beyond its antibacterial properties, recent research has highlighted **enoxacin's** potential as an anticancer agent and a modulator of microRNA (miRNA) biogenesis.[3][4][5] It has been shown to enhance the production of tumor-suppressing miRNAs by binding to the TAR RNA-binding protein 2 (TRBP).[4][5] These diverse mechanisms of action make **enoxacin** a compound of significant interest in various research fields.

These application notes provide detailed information and protocols for the preparation, solubility assessment, and stability testing of **enoxacin** solutions to support researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual Role

Enoxacin exhibits a dual mechanism of action depending on the biological system. In bacteria, it targets enzymes crucial for DNA replication.[1][2] In eukaryotic cells, particularly in the context of cancer research, it influences RNA interference pathways.[3]



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Figure 1: Dual mechanism of action of **Enoxacin** in bacterial and eukaryotic cells.

Solution Preparation and Solubility

Enoxacin is supplied as a crystalline solid, appearing as a yellow to off-white powder.^{[6][7]} Its solubility is a critical factor for the preparation of stock solutions and experimental media. The compound is generally insoluble in water and ethanol but shows solubility in certain organic solvents and aqueous buffers.^{[4][7]}

Solubility Data

The solubility of **enoxacin** varies significantly with the solvent system. Quantitative data from various sources are summarized below for easy reference.

Solvent	pH (if applicable)	Solubility	Source
Dimethyl Sulfoxide (DMSO)	N/A	~0.1 mg/mL	Cayman Chemical[6]
Dimethyl Sulfoxide (DMSO)	N/A	32 mg/mL (99.9 mM)	Selleck Chemicals[4]
Dimethylformamide (DMF)	N/A	~15 mg/mL	Cayman Chemical[6]
Phosphate-Buffered Saline (PBS)	7.2	~10 mg/mL	Cayman Chemical[6]
Water	N/A	Insoluble	Selleck Chemicals, LKT Labs[4][7]
Water	25°C	0.29 mg/mL	ACS Omega[8][9]
1 M Sodium Hydroxide (NaOH)	>13	50 mg/mL	ChemicalBook[10]
Ethanol	N/A	Insoluble	Selleck Chemicals[4]

Note: Discrepancies in DMSO solubility may arise from differences in experimental conditions, material purity, or the use of fresh versus moisture-absorbing DMSO, which can reduce solubility.[4]

Stability Profile

The stability of **enoxacin** is influenced by factors such as pH, light, and temperature. As a solid, **enoxacin** is stable for years when stored at -20°C.[6] However, its stability in solution is more limited.

- Aqueous Solutions: It is recommended not to store aqueous solutions for more than one day. [6]
- Stock Solutions in Organic Solvents: When prepared in a solvent like DMSO, stock solutions can be stored for up to 1 year at -80°C or 1 month at -20°C, though repeated freeze-thaw cycles should be avoided.[4][11]

- pH Influence: The ionization state, and therefore stability, of **enoxacin** can be affected by pH.[12] Extreme pH levels can catalyze hydrolysis.[12]
- Photodegradation: **Enoxacin** in aqueous solutions degrades rapidly when exposed to direct UV light.[13] Degradation pathways include hydroxylation, defluorination, and cleavage of the piperazine ring.[13][14]
- Forced Degradation: Studies show that **enoxacin** degrades under stress conditions such as strong acids, bases, and oxidizing agents.[14][15] This information is vital for developing stability-indicating analytical methods.

Experimental Protocols

Protocol 1: Preparation of Enoxacin Stock and Working Solutions

This protocol describes the preparation of a high-concentration stock solution in an organic solvent and subsequent dilution to an aqueous buffer for biological experiments.

Materials:

- **Enoxacin** crystalline solid (purity $\geq 98\%$)[6][7]
- Dimethyl Sulfoxide (DMSO), fresh/anhydrous[4]
- Phosphate-Buffered Saline (PBS), pH 7.2
- Sterile, conical, or sealed vials
- Inert gas (e.g., argon or nitrogen)

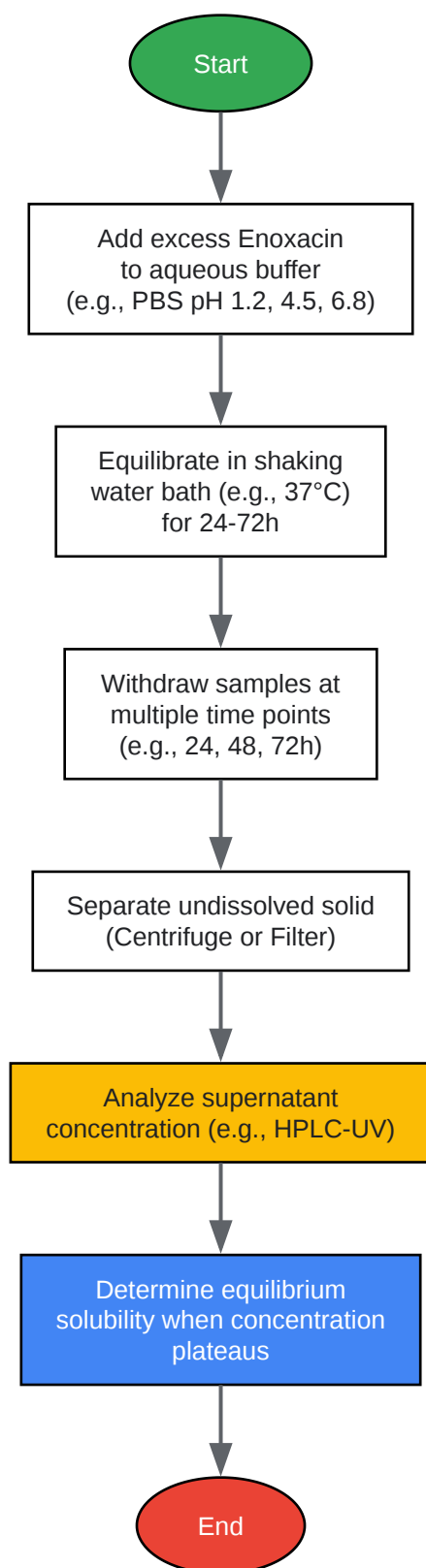
Procedure:

- Weighing: Accurately weigh the desired amount of **enoxacin** solid in a sterile vial.
- Solvent Addition: Add the calculated volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 32 mg/mL).[4]

- Purging (Optional but Recommended): Purge the vial with an inert gas to displace oxygen, which can minimize oxidative degradation.[\[6\]](#)
- Dissolution: Tightly cap the vial and vortex or sonicate gently until the solid is completely dissolved.
- Preparation of Aqueous Working Solution:
 - For biological assays, dilute the DMSO stock solution into an aqueous buffer like PBS (pH 7.2).[\[6\]](#)
 - Perform dilutions immediately before use.[\[6\]](#)
 - Ensure the final concentration of the organic solvent (DMSO) is insignificant in the final working solution to avoid physiological effects.[\[6\]](#)
- Storage:
 - Stock Solution (DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to one year.[\[4\]](#)[\[11\]](#)
 - Aqueous Solution (PBS): Use immediately. It is not recommended to store aqueous solutions for more than 24 hours.[\[6\]](#)

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a standard approach for assessing drug solubility.[\[16\]](#)



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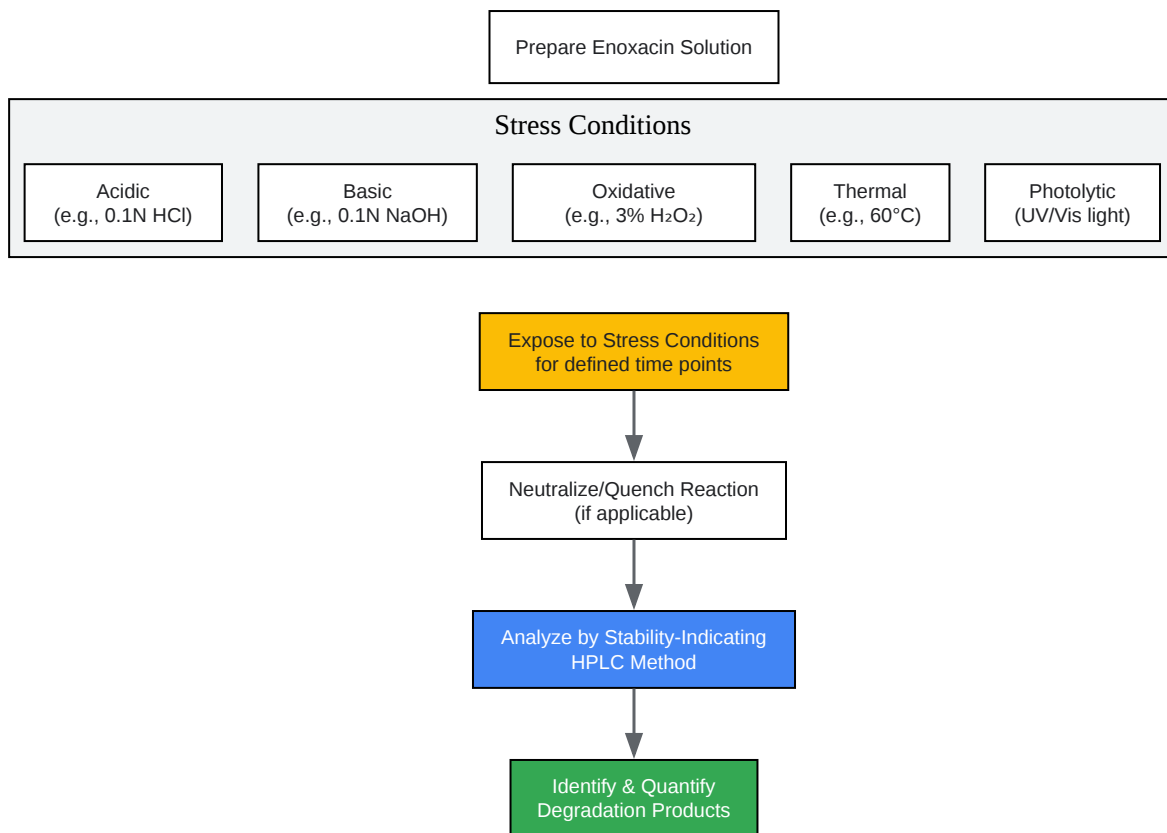
Figure 2: Workflow for determining the aqueous solubility of **Enoxacin**.

Procedure:

- Preparation: Prepare aqueous buffers at various pH values as required (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[\[16\]](#)
- Addition of Compound: Add an excess amount of **enoxacin** solid to a vial containing a known volume of the buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
- Equilibration: Seal the vials and place them in a shaking water bath at a controlled temperature (e.g., $37 \pm 1^\circ\text{C}$) for an extended period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[\[16\]](#)
- Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension.[\[16\]](#)
- Separation: Immediately separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with the drug and solvent).[\[16\]](#)
- Dilution and Analysis: Dilute a known volume of the clear supernatant with a suitable mobile phase and analyze the concentration of dissolved **enoxacin** using a validated analytical method, such as HPLC-UV.
- Determination: Equilibrium solubility is reached when the concentration of **enoxacin** in solution remains constant over successive time points.[\[16\]](#)

Protocol 3: Stability Assessment via Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug and to develop a stability-indicating analytical method.[\[17\]](#) This protocol provides a framework for subjecting **enoxacin** to various stress conditions as recommended by ICH guidelines.[\[17\]](#)[\[18\]](#)
[\[19\]](#)



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